molecular formula C16H14N4O3 B6492729 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-21-2

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B6492729
CAS No.: 941869-21-2
M. Wt: 310.31 g/mol
InChI Key: YLRGWABKXOXORU-UHFFFAOYSA-N
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Description

The compound “N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a tetrahydronaphthalene, an oxadiazole, and an oxazole .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydronaphthalene core, followed by the introduction of the oxadiazole and oxazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and if applicable, evaluation of its biological activity .

Biochemical Analysis

Biochemical Properties

5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression . The interaction with HDACs leads to changes in the acetylation status of histones, thereby influencing chromatin structure and gene transcription. Additionally, this compound has been found to interact with heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins . The binding of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- to Hsp90 inhibits its function, leading to the degradation of client proteins and disruption of cellular homeostasis.

Cellular Effects

The effects of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . It influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- affects gene expression by modulating the activity of transcription factors and epigenetic regulators . This modulation leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- involves its binding interactions with key biomolecules. This compound binds to the active sites of HDACs, inhibiting their deacetylase activity and leading to hyperacetylation of histones . This hyperacetylation results in an open chromatin structure, facilitating the transcription of genes involved in cell cycle arrest and apoptosis. Additionally, the binding of this compound to Hsp90 disrupts its chaperone function, leading to the degradation of client proteins that are essential for cancer cell survival . The inhibition of these proteins triggers apoptotic pathways and reduces cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression . These long-term effects contribute to the compound’s potential as a therapeutic agent for chronic diseases.

Dosage Effects in Animal Models

The effects of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- is involved in various metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The interaction with cytochrome P450 enzymes can also lead to changes in the metabolic flux of other drugs, potentially causing drug-drug interactions .

Transport and Distribution

The transport and distribution of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream . The localization of this compound in specific tissues can affect its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can be found in the cytoplasm, where it interacts with proteins involved in signal transduction and protein folding . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14(13-7-8-17-23-13)18-16-20-19-15(22-16)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGWABKXOXORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127639
Record name N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941869-21-2
Record name N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]-5-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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